1-(4-Phenylphenyl)benzimidazole
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Overview
Description
1-(4-Phenylphenyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core fused with a biphenyl moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aromatic aldehydes under acidic conditions . Another method includes the use of formic acid or trimethyl orthoformate as a C1 source in the presence of a catalyst . Microwave-assisted synthesis has also been reported to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and benzaldehydes. The reactions are often carried out in solvent mixtures under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1-(4-Phenylphenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological effects .
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 6-Chloro-2-phenethylbenzimidazole
- 5,6-Dichloro-2-phenylbenzimidazole
Comparison: 1-(4-Phenylphenyl)benzimidazole is unique due to its biphenyl moiety, which enhances its stability and biological activity compared to other benzimidazole derivatives. The presence of additional phenyl rings can improve its binding affinity to molecular targets, making it a more potent compound in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the development of new materials, therapeutic agents, and chemical processes.
Properties
IUPAC Name |
1-(4-phenylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJOJWEWARGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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